molecular formula C13H15NO4 B588240 (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester CAS No. 1246820-00-7

(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester

Cat. No.: B588240
CAS No.: 1246820-00-7
M. Wt: 249.266
InChI Key: CLKFNPGWMPRGHS-LLVKDONJSA-N
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Description

Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis , medicinal chemistry , as chiral sources , and polymer materials . They are typically prepared by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .


Synthesis Analysis

Amino acid methyl ester hydrochlorides can be synthesized in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods such as nuclear magnetic resonance (NMR) spectroscopy . For instance, Mosher ester analysis is a commonly used NMR-based method for deducing the configuration of otherwise unknown stereogenic, secondary carbinol (alcohol) centers .


Chemical Reactions Analysis

Amino acid methyl esters can undergo various chemical reactions. For example, they can be transformed into different products using reagents such as protic acids (gaseous hydrochloric acid, sulfuric acid, and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass can be computed .

Scientific Research Applications

Synthesis and Chemical Properties

The (3R)-3-(Benzoylamino)-4-oxo-pentanoic acid methyl ester is involved in various chemical synthesis processes. For example, the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position using enantiomerically pure 3-aminobutanoic acids, including (S)-methyl 3-(benzoylamino) butanoate, demonstrates the compound's role in producing β-amino acids, important in medicinal chemistry (Estermann & Seebach, 1988).

Industrial and Agricultural Applications

The compound has been used in the synthesis of certain metabolites isolated from soil treated with fungicides or herbicides, indicating its relevance in agricultural chemistry and environmental studies (Michelotti et al., 2002).

Enzymatic Resolution and Medicinal Chemistry

In medicinal chemistry, it has been used for the enzymatic resolution of cyclopentanecarboxylic acid methyl esters, a process important in the production of carbocyclic nucleosides (Mahmoudian et al., 1992).

Organometallic Chemistry

In organometallic chemistry, the hydrogenation of its derivatives has been studied for producing optically active components used in drugs like antituberculosis medication (Brunner et al., 1986).

Polymer Science

The compound has applications in polymer science, specifically in the synthesis of solubilized polystyrenes functionalized by tri-n-butyltin carboxylates, showing its utility in advanced material science (Dalil et al., 2000).

Properties

IUPAC Name

methyl (3R)-3-benzamido-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKFNPGWMPRGHS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H](CC(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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